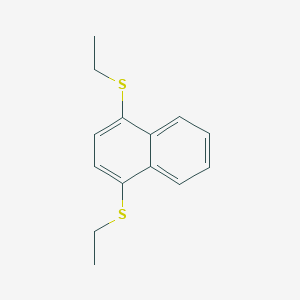
1,4-Bis(ethylsulfanyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(ethylsulfanyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with two ethylsulfanyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(ethylsulfanyl)naphthalene typically involves the reaction of 1,4-dihalonaphthalene with ethanethiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution of the halogen atoms by the ethylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,4-Bis(ethylsulfanyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding naphthalene derivative with ethyl groups instead of ethylsulfanyl groups.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to mild heating.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), ethanol as solvent, room temperature.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl-substituted naphthalene.
Substitution: Nitro, sulfonyl, or halogen-substituted derivatives of this compound.
科学研究应用
1,4-Bis(ethylsulfanyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, such as antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 1,4-Bis(ethylsulfanyl)naphthalene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the ethylsulfanyl groups are converted to sulfoxides or sulfones through the transfer of oxygen atoms from the oxidizing agent. In electrophilic aromatic substitution reactions, the naphthalene ring acts as a nucleophile, attacking the electrophile to form a cationic intermediate, which then loses a proton to regenerate the aromatic system.
相似化合物的比较
1,4-Bis(ethylsulfanyl)naphthalene can be compared with other naphthalene derivatives, such as:
1,4-Dimethylnaphthalene: Similar structure but with methyl groups instead of ethylsulfanyl groups. It lacks the sulfur atoms, which can influence its reactivity and applications.
1,4-Dichloronaphthalene: Contains chlorine atoms instead of ethylsulfanyl groups. The presence of halogens makes it more reactive in nucleophilic substitution reactions.
1,4-Dihydroxynaphthalene: Features hydroxyl groups, making it more polar and capable of forming hydrogen bonds, which can affect its solubility and reactivity.
属性
CAS 编号 |
113469-03-7 |
|---|---|
分子式 |
C14H16S2 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
1,4-bis(ethylsulfanyl)naphthalene |
InChI |
InChI=1S/C14H16S2/c1-3-15-13-9-10-14(16-4-2)12-8-6-5-7-11(12)13/h5-10H,3-4H2,1-2H3 |
InChI 键 |
NKSHNVXUXRGISU-UHFFFAOYSA-N |
规范 SMILES |
CCSC1=CC=C(C2=CC=CC=C21)SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















